Bacteriostatic Spectrum Without Cross-Resistance
In a study of thirteen 2-methylbenzofurans, the analog containing a 5-NO₂ substituent exhibited bacteriostatic activity with a spectrum comparable to the clinical nitrofuran antibiotic nitrofurazone. Importantly, a strain of E. coli Br with increased resistance to nitrofurazone did not show cross-resistance to a 3,7-dinitro-2-methylbenzofuran derivative, suggesting that 5-NO₂-substituted benzofurans may operate via distinct resistance mechanisms [1].
| Evidence Dimension | Antibacterial spectrum and cross-resistance |
|---|---|
| Target Compound Data | 5-NO₂-2-methylbenzofuran: bacteriostatic, spectrum similar to nitrofurazone; no cross-resistance observed in nitrofurazone-resistant E. coli Br for related 3,7-dinitro derivative |
| Comparator Or Baseline | Nitrofurazone: bacteriostatic, susceptible to resistance in E. coli Br |
| Quantified Difference | Qualitative difference in cross-resistance pattern |
| Conditions | In vitro antibacterial assay against E. coli Br and other strains; 2-methylbenzofuran analogs synthesized and tested for activity |
Why This Matters
This evidence indicates that 2-methyl-5-nitro-1-benzofuran may circumvent existing nitrofuran resistance, a key consideration for antimicrobial research and lead optimization.
- [1] Powers LJ. Chemistry and antibacterial activity of nitrobenzofurans. J Med Chem. 1976;19(1):57-62. doi:10.1021/jm00223a013. PMID: 812994. View Source
